Tipelukast-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₉H₃₂D₆O₇S |
|---|---|
Molecular Weight |
536.71 |
Synonyms |
4-[6-Acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy-d6]-2-propylphenoxy]butyric Acid; KCA 757-d6; MN 001-d6; MN 001-d6 (pharmaceutical); 4-[6-Acetyl-3-[3-[(4-acetyl-3-hydroxy-2-propylphenyl)thio]propoxy-d6]-2-propylphenoxy]-butanoic Acid; |
Origin of Product |
United States |
Contextualization of Deuterated Analogs in Modern Pharmacological Science
Deuterated analogs are small molecule drugs in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.orgclearsynth.com This substitution, while seemingly minor, can have profound effects on the compound's metabolic profile due to the kinetic isotope effect (KIE). bioscientia.degabarx.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly in metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) system. bioscientia.degabarx.com
This fundamental principle has been harnessed in drug development to create "deuterium-switched" drugs, which are analogs of existing medications. nih.gov The goal is often to improve the pharmacokinetic properties of the parent drug, such as by slowing its rate of metabolism. bioscientia.deassumption.edu This can lead to a longer half-life, allowing for less frequent dosing, and potentially reducing the formation of toxic metabolites. scispace.comresearchgate.net The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the therapeutic potential of this strategy. nih.govresearchgate.net
Rationale for Deuterium Labeling in Drug Development and Discovery Paradigms
The strategic incorporation of deuterium (B1214612) into a drug molecule offers several advantages in the drug discovery and development process. These benefits extend beyond the creation of new therapeutic entities to include crucial applications in preclinical and clinical research.
Key Advantages of Deuterium Labeling:
Altered Metabolism and Improved Pharmacokinetics: The primary rationale for developing deuterated drugs is to favorably alter their metabolic fate. bioscientia.deassumption.edu By replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots"), the rate of metabolic breakdown can be significantly reduced. nih.gov This can lead to increased drug exposure, a longer duration of action, and more predictable patient responses. bioscientia.denih.gov
Reduced Metabolite-Related Toxicity: In some cases, the metabolites of a drug, rather than the parent compound, are responsible for adverse effects. Deuteration can redirect metabolic pathways away from the formation of these toxic byproducts, thereby improving the drug's safety profile. scispace.comresearchgate.net
Bioanalytical Internal Standards: Deuterated compounds are invaluable as internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comacs.orgnih.gov Because they are chemically almost identical to the non-deuterated analyte, they co-elute and ionize similarly, but are distinguishable by their higher mass. This allows for highly accurate and precise quantification of the drug in biological matrices such as plasma, urine, and tissues. veeprho.comacs.org
Metabolic Pathway Elucidation: Stable isotope labeling with deuterium is a powerful tool for studying the metabolic pathways of new chemical entities. clearsynth.com By tracking the fate of the deuterated compound in vivo, researchers can identify the primary sites of metabolism and the structures of the resulting metabolites. clearsynth.com
Overview of Tipelukast D6 S Strategic Importance As a Research Calibrant and Tracer
Chemical Synthesis Pathways for Deuterated Tipelukast
While specific proprietary details of the synthesis of this compound are not extensively published, a likely synthetic approach can be inferred from the known synthesis of Tipelukast and its intermediates, combined with established deuteration methodologies. A key intermediate in the synthesis of this compound is Ethyl 4-(6-Acetyl-3-hydroxy-2-propylphenoxy)butyrate. clinisciences.compharmaffiliates.com The synthesis of the non-deuterated version of this intermediate provides a foundation for understanding how deuteration can be incorporated.
A plausible synthetic route for the core structure of Tipelukast involves the reaction of a substituted phenol (B47542) with a butyrate (B1204436) derivative. For instance, the synthesis of ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyrate involves the reaction of a resorcinol (B1680541) derivative with ethyl 4-bromobutyrate in the presence of a base like potassium carbonate. google.com
To produce this compound, deuterium (B1214612) atoms can be introduced at various stages. One common strategy is to use a deuterated starting material. In the context of Tipelukast, this could involve using a deuterated version of the propyl group or the phenoxybutyrate moiety. For example, if the six deuterium atoms are located on the propyl group, a deuterated propyl iodide could be used in the initial steps of synthesizing the substituted phenol.
Alternatively, late-stage deuteration of the final Tipelukast molecule or a key intermediate can be achieved through hydrogen-isotope exchange (HIE) reactions. x-chemrx.comsnnu.edu.cn This method involves exchanging hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal. researchgate.netnih.govresearchgate.net
A hypothetical pathway starting from a key intermediate is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-(2,4-dihydroxy-3-propylphenyl)ethanone | Ethyl 4-bromobutyrate-d6, K2CO3, Acetone | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate-d6 |
| 2 | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate-d6 | Base (e.g., NaOH) followed by acidification | This compound |
Regioselective Deuteration Techniques and Isotopic Purity Considerations
The precise placement of deuterium atoms (regioselectivity) is critical for the function of this compound as an internal standard. The "d6" designation implies that six hydrogen atoms have been replaced by deuterium. The stability of these deuterium labels is paramount; they must not exchange back to hydrogen under analytical conditions.
Regioselective Deuteration Techniques:
Use of Deuterated Building Blocks: This is often the most reliable method for ensuring regioselectivity. For this compound, this would likely involve the synthesis starting with a propyl-d7 iodide or a similar deuterated precursor to introduce the deuterated alkyl chain. The synthesis of such precursors can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester with a deuterated reducing agent like lithium aluminum deuteride.
Metal-Catalyzed Hydrogen-Isotope Exchange: Catalysts such as palladium, platinum, or iridium can facilitate the exchange of specific C-H bonds with deuterium from D2 gas or heavy water (D2O). snnu.edu.cnnih.gov The regioselectivity of this method is influenced by the directing ability of nearby functional groups. For instance, ortho-directing groups can facilitate deuteration on an aromatic ring. For deuterating the alkyl chain, specific catalysts and conditions would be required to avoid unwanted exchange on the aromatic rings.
Isotopic Purity Considerations:
Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions. High isotopic purity is essential for an internal standard to ensure accurate quantification.
Measurement of Isotopic Enrichment: High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine isotopic enrichment and confirm the location of the deuterium atoms. rsc.orgepj-conferences.org HR-MS can distinguish between the deuterated and non-deuterated molecules based on their mass difference, allowing for the calculation of the percentage of isotopic enrichment. 2H NMR can directly detect the deuterium nuclei, confirming their position within the molecule.
Minimizing Isotopic Scrambling: During synthesis and purification, it is crucial to avoid conditions that could lead to the loss or scrambling of the deuterium labels. This includes avoiding strongly acidic or basic conditions that could promote H/D exchange at unintended positions.
| Technique | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and calculates the overall percentage of deuteration. | Provides data on the percentage of d0 to d6 species in the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H) | Confirms the specific locations of the deuterium atoms by observing the absence of ¹H signals and the presence of ²H signals at particular chemical shifts. | Verifies the regioselectivity of the deuteration process. |
Optimization of Synthetic Routes for Research-Scale Production of this compound
The production of this compound is typically on a research scale, intended for use in analytical laboratories rather than for therapeutic purposes. The optimization of the synthetic route for this scale focuses on achieving a high-quality product in sufficient quantities, with considerations for cost-effectiveness and efficiency.
Key Optimization Strategies:
Yield Maximization: Each step of the synthesis is optimized to maximize the yield of the desired product. This involves fine-tuning reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst.
Purification Efficiency: Efficient purification methods are essential to remove non-deuterated or partially deuterated impurities, as well as other reaction byproducts. Techniques like flash column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed. The choice of the stationary and mobile phases is critical for achieving good separation.
Cost-Effectiveness: While performance is paramount, cost is also a consideration. This involves selecting readily available and cost-effective starting materials and reagents where possible. For instance, using D2O as a deuterium source in HIE reactions can be more economical than synthesizing complex deuterated building blocks. x-chemrx.com Flow chemistry is also being explored as a method to improve the efficiency and reduce the cost of deuteration reactions. x-chemrx.comresearchgate.net
Reproducibility: The synthetic route must be robust and reproducible to ensure a consistent supply of high-quality this compound. This requires well-documented procedures and strict quality control at each step.
Comparison of Synthetic Approaches for Research-Scale Production:
| Approach | Advantages | Disadvantages | Suitability for Research Scale |
| Deuterated Building Blocks | High regioselectivity and isotopic purity. | Can be expensive and require multi-step synthesis of the building block itself. | Highly suitable when precise labeling is critical and cost is a secondary concern. |
| Late-Stage H/D Exchange | More atom-economical and potentially lower cost. Can be applied to the final molecule or a late-stage intermediate. | May result in lower regioselectivity and isotopic scrambling. Requires careful optimization of catalysts and conditions. | Suitable for producing standards where multiple deuterated positions are acceptable or when a highly specific deuterated building block is unavailable. |
Spectroscopic Techniques for Definitive Structural Elucidation of this compound
Spectroscopic methods are indispensable for confirming the chemical structure and isotopic labeling of this compound. These techniques provide detailed information at the molecular level, ensuring the identity and purity of the compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. ipb.ptnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the position of deuterium atoms.
Table 1: Hypothetical ¹H NMR Data for Tipelukast and this compound in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Integration (Tipelukast) | Integration (this compound) | Assignment |
| 8.32 | s | 1H | 1H | Azomethine proton |
| 7.64 - 7.80 | m | 4H | 4H | Aromatic protons |
| 4.79 | s | 2H | 2H | Methylene protons |
| 2.50 | s | 6H | 0H | Methyl protons (deuterated) |
| 2.19 | s | 3H | 3H | Methyl proton |
Note: This table is illustrative and based on typical chemical shifts for similar functional groups. Actual data may vary.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental composition of a molecule with high accuracy. univie.ac.at This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which is critical for confirming the isotopic enrichment of this compound.
HRMS can distinguish between molecules with very similar nominal masses, providing confidence in the identity of the compound. enovatia.com The high resolving power of modern mass spectrometers enables the separation of isotopic peaks, allowing for the determination of the monoisotopic mass with an accuracy of a few parts per million (ppm). enovatia.com This level of precision is crucial for verifying the incorporation of six deuterium atoms in the this compound molecule.
Table 2: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₃₂D₆O₇S |
| Theoretical Monoisotopic Mass | 536.2729 u |
| Observed Mass (HRMS) | 536.2731 u |
| Mass Accuracy | < 5 ppm |
Note: The observed mass is a hypothetical value for illustrative purposes.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from its unlabeled counterpart and other potential impurities, ensuring its purity and enabling accurate quantification when used as an internal standard.
Liquid Chromatography (LC) Method Development
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most common technique for the analysis of non-volatile compounds like this compound. frontiersin.orgresearchgate.net Method development involves optimizing several parameters to achieve the desired separation and sensitivity. plos.org
Key aspects of LC method development include:
Column Selection: Reversed-phase columns, such as C18, are frequently used for separating moderately polar compounds. frontiersin.org
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. researchgate.net The gradient or isocratic elution profile is optimized to achieve good peak shape and resolution. frontiersin.org
Detector: A UV detector is commonly employed for quantification, with the detection wavelength set to the absorbance maximum of Tipelukast. nih.gov Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity. nih.gov
Table 3: Example of a Developed UHPLC Method for Tipelukast Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 260 nm or MS/MS |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile molecules like this compound. However, if the compound can be chemically modified to create a volatile derivative, GC could potentially be employed. This process, known as derivatization, is not a standard approach for this type of molecule and would require significant method development.
Validation of Analytical Methodologies Employing this compound as an Internal Standard
The use of this compound as an internal standard (IS) is a cornerstone of accurate bioanalytical methods. veeprho.com The validation of such methods is crucial to ensure their reliability and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). frontiersin.orgeuropa.eu
Method validation encompasses several key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu
Linearity and Range: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a specific range. scielo.br
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. scielo.brgtfch.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. frontiersin.org
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. gtfch.org
When using a deuterated internal standard like this compound, the validation process also assesses the potential for "cross-talk" or isotopic interference between the analyte and the internal standard.
Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Source: Adapted from regulatory guidelines.
Applications of Tipelukast D6 in Mechanistic and Quantitative Translational Research
Utilization of Tipelukast-d6 as an Internal Standard in Bioanalytical Methodologies
In bioanalytical chemistry, the accuracy and precision of drug quantification are paramount. This compound is frequently employed as an internal standard (IS) to ensure the reliability of analytical data for its non-labeled counterpart, Tipelukast. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before processing. nih.gov This practice is recommended by regulatory bodies like the FDA to correct for variability during sample preparation and analysis. nih.govfda.gov
Development of Robust Mass Spectrometry-Based Assays for Tipelukast Quantification
The preferred method for quantifying low-concentration drugs and their metabolites in complex biological matrices like plasma or tissue is liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.com this compound is ideally suited for this application as a stable isotope-labeled internal standard (SIL-IS). veeprho.com Because SIL-ISs have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer. wuxiapptec.com This co-behavior allows for accurate correction of signal fluctuations and analyte loss during sample extraction, leading to highly precise and accurate quantification of Tipelukast. veeprho.comresearchgate.net
The development of a robust LC-MS assay involves optimizing chromatographic separation and mass spectrometric detection. Tipelukast and this compound would be monitored by their specific mass-to-charge (m/z) ratios. The response ratio of the analyte to the internal standard is used to construct a calibration curve, from which the concentration of Tipelukast in unknown samples can be determined. wuxiapptec.com
Table 1: Illustrative Calibration Curve Data for Tipelukast Quantification Using this compound as an Internal Standard
This table shows example data for generating a calibration curve. The consistent response of the internal standard (this compound) across different concentrations of the analyte (Tipelukast) allows for the calculation of a response ratio, which is then plotted against the known analyte concentrations to establish a linear relationship for quantification.
| Tipelukast Concentration (ng/mL) | Tipelukast Response (Peak Area) | This compound Response (Peak Area) | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 5.0 | 10,500 | 1,010,000 | 0.0104 |
| 25 | 52,300 | 1,050,000 | 0.0498 |
| 100 | 210,000 | 1,025,000 | 0.2049 |
| 500 | 1,080,000 | 1,060,000 | 1.0189 |
| 2500 | 5,450,000 | 1,030,000 | 5.2913 |
Role in Pre-clinical Pharmacokinetic Study Design and Analysis
Pre-clinical pharmacokinetic (PK) studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it can be tested in humans. nih.gov The reliability of these studies hinges on the accurate measurement of drug concentrations in biological samples over time. By using this compound as an internal standard, researchers can generate high-quality concentration-time data. veeprho.comnih.gov This data is then used to calculate critical PK parameters that inform the design of subsequent clinical trials. nih.gov The use of a robust bioanalytical method with a suitable internal standard is fundamental for the successful extrapolation of pre-clinical data to predict human pharmacokinetics. wuxiapptec.comfrontiersin.org
Table 2: Key Pharmacokinetic Parameters Determined from Pre-clinical Studies
This table outlines essential pharmacokinetic parameters that are calculated from the concentration-time data obtained during pre-clinical studies. The accuracy of these parameters is directly dependent on the precision of the bioanalytical method, which is enhanced by the use of an internal standard like this compound.
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| CL | Clearance | Measures the rate at which the drug is eliminated from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. |
Application in In Vitro and Pre-clinical In Vivo Drug Metabolism and Disposition Studies
Deuterated compounds are powerful probes for investigating the metabolic fate of drugs. researchgate.net The replacement of hydrogen with deuterium (B1214612) at specific molecular sites can provide insights into metabolic pathways and the enzymes responsible for them. researchgate.netwikipedia.org
Investigation of Metabolic Pathways and Metabolite Identification using Deuterated Tracers (e.g., Hepatic Microsomes, Hepatocyte Systems)
In vitro systems are routinely used to predict in vivo drug metabolism. wuxiapptec.com Human liver microsomes, which contain the crucial Cytochrome P450 (CYP) enzymes, are used to study Phase I (oxidative) metabolism. googleapis.comgoogle.com Suspensions of hepatocytes (liver cells) provide a more complete model, as they contain both Phase I and Phase II (conjugative) enzymes. googleapis.comgoogle.com
When this compound is incubated with these systems, its metabolism can be tracked. The unique mass of the deuterated compound and its metabolites allows for their easy distinction from endogenous matrix components using mass spectrometry. musechem.com This helps in identifying the primary sites of metabolism on the Tipelukast molecule (e.g., hydroxylation, dealkylation) and characterizing the resulting metabolites. For example, a known metabolite of Tipelukast is Hydroxy Tipelukast, and its deuterated analog, Hydroxy this compound, has been synthesized for research purposes. scbt.comaxios-research.compharmaffiliates.com
Table 3: Typical In Vitro Systems for Metabolic Pathway Investigation
This table summarizes common in vitro models used to study drug metabolism. These systems allow researchers to investigate the metabolic fate of compounds like this compound in a controlled environment, providing data that can be extrapolated to predict in vivo outcomes.
| In Vitro System | Key Components | Metabolic Reactions Studied | Relevance |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Cytochrome P450 (CYP) enzymes, NADPH cofactor | Phase I oxidative reactions (e.g., hydroxylation, N-dealkylation) | High-throughput screening for metabolic stability and CYP-mediated metabolism. googleapis.com |
| Hepatocyte Suspensions | Phase I and Phase II enzymes, transporters | Comprehensive metabolism including oxidation, reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation) | More complete model of hepatic metabolism and disposition. google.com |
| Recombinant CYP Enzymes | Specific, individual CYP isoforms (e.g., CYP3A4, CYP2C9) | Reaction phenotyping | Identifies which specific enzyme(s) are responsible for metabolizing the drug. |
Assessment of Deuterium Isotope Effects on Metabolic Stability and Biotransformation
The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. unibestpharm.comjuniperpublishers.com Consequently, breaking a C-D bond requires more energy and can proceed at a slower rate if this bond cleavage is the rate-limiting step in a metabolic reaction. libretexts.org This phenomenon is known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comlibretexts.org
By comparing the rate of metabolism of Tipelukast with that of this compound in in vitro systems, researchers can determine if a significant KIE exists. plos.org A slower rate of metabolism for this compound would indicate that cleavage of the deuterated C-H bond is a key step in its clearance. nih.gov This information is valuable for understanding the drug's metabolic pathway and can even be exploited as a strategy to design new drugs with improved metabolic stability and longer half-lives. wikipedia.org If no KIE is observed, it suggests that C-H bond cleavage is not the rate-limiting step in the metabolism of that part of the molecule. plos.org
Table 4: Hypothetical Comparison of Metabolic Stability of Tipelukast vs. This compound
This table illustrates how the metabolic stability of Tipelukast and its deuterated analog might be compared in an in vitro assay using human liver microsomes. A significantly longer half-life for this compound would suggest a positive deuterium kinetic isotope effect.
| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated In Vitro Half-life (t1/2, min) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Tipelukast | 0 | 100 | 35 | 1.71 |
| 15 | 74 | |||
| 30 | 52 | |||
| 60 | 28 | |||
| This compound | 0 | 100 | 60 | |
| 15 | 85 | |||
| 30 | 71 | |||
| 60 | 50 |
Profiling of Tipelukast and its Deuterated Metabolites
Table 5: Mass Spectrometry Signatures for Profiling Tipelukast and its Deuterated Metabolites
This table shows the expected mass-to-charge ratios (m/z) for Tipelukast and this compound, along with a primary hydroxylated metabolite. The consistent mass shift from the deuterium label aids in the identification of drug-related species during metabolite profiling.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]+ m/z | Comment |
|---|---|---|---|---|
| Tipelukast | C29H40O6S | 516.7 | 517.7 | Parent Drug |
| This compound | C29H34D6O6S | 522.7 | 523.7 | Deuterated Analog; +6 Da shift |
| Hydroxy Tipelukast | C29H40O7S | 532.7 | 533.7 | Metabolite; +16 Da shift from parent |
| Hydroxy this compound | C29H34D6O7S | 538.7 | 539.7 | Deuterated Metabolite; Retains +6 Da shift scbt.com |
Contributions to Mechanistic Pharmacology Research of the Parent Compound, Tipelukast (MN-001)
The development and application of this compound have been instrumental in delineating the mechanisms of action of Tipelukast, a novel, orally bioavailable small molecule. patsnap.compulmonaryfibrosis.orgbiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.com Tipelukast is recognized for its anti-inflammatory and anti-fibrotic properties, which are attributed to its multi-target profile. patsnap.compulmonaryfibrosis.orgbiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.comfirstwordpharma.compulmonaryfibrosisnews.comrespiratory-therapy.comfirstwordpharma.commedicinova.combiospace.com The use of a stable isotope-labeled internal standard like this compound is a cornerstone of good laboratory practice in preclinical and clinical research, enabling researchers to quantify the concentration of Tipelukast in biological samples with high precision. This, in turn, allows for a clearer understanding of its dose-dependent effects on various cellular and molecular pathways.
Elucidation of Leukotriene Pathway Modulation in Cellular and Animal Models
Tipelukast is known to be an antagonist of the leukotriene (LT) receptor and an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway. patsnap.compulmonaryfibrosis.orgbiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.compulmonaryfibrosisnews.comrespiratory-therapy.comfirstwordpharma.commedicinova.combiospace.comunito.itgoogle.com The 5-LO/LT pathway is a significant contributor to inflammation and has been implicated in the development of fibrosis. patsnap.combiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.comfirstwordpharma.com In preclinical studies, Tipelukast has demonstrated its ability to modulate this pathway, leading to reduced inflammation.
In quantitative studies designed to measure the extent of this modulation, this compound would be an essential component. For instance, when analyzing the concentration of Tipelukast in tissue or plasma from animal models of inflammation, this compound is added to the samples at a known concentration. Its distinct mass allows it to be separately detected by mass spectrometry, serving as a reference to accurately calculate the concentration of the non-deuterated Tipelukast. This precise quantification is crucial for establishing a clear relationship between the drug's concentration and its inhibitory effects on the leukotriene pathway.
Preclinical findings for Tipelukast's activity related to the leukotriene pathway are summarized in the table below.
| Research Area | Model | Key Findings | Reference |
| Leukotriene Pathway Modulation | Preclinical Models | Acts as a leukotriene (LT) receptor antagonist and inhibits 5-lipoxygenase (5-LO). | patsnap.compulmonaryfibrosis.orgmedicinova.comclinicalleader.compulmonaryfibrosisnews.comfirstwordpharma.com |
| Mast-Cell Stimulation | Rat Model | Significantly protected against ovalbumin (OA)-induced bladder hyperactivity. | patsnap.com |
Insights into Phosphodiesterase and 5-Lipoxygenase Inhibition Mechanisms
Beyond its effects on the leukotriene pathway, Tipelukast also functions as an inhibitor of phosphodiesterases (PDEs), primarily PDE3 and PDE4, and 5-lipoxygenase (5-LO). patsnap.compulmonaryfibrosis.orgbiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.comfirstwordpharma.compulmonaryfibrosisnews.comrespiratory-therapy.comfirstwordpharma.commedicinova.combiospace.comunito.itgoogle.comspringer.com PDE inhibitors are known to have anti-inflammatory effects. The dual inhibition of both PDE and 5-LO is a key aspect of Tipelukast's therapeutic potential.
The use of this compound is critical in studies aimed at dissecting these inhibitory mechanisms. By enabling accurate measurement of Tipelukast concentrations in various experimental systems, researchers can determine the precise concentrations at which it inhibits PDE and 5-LO. This allows for the calculation of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the drug's potency against these enzymes. Such data is vital for understanding the structure-activity relationship and for optimizing the drug's therapeutic profile.
The table below presents a summary of research findings on Tipelukast's inhibitory actions.
| Target Enzyme/Pathway | Mechanism of Action | Therapeutic Implication | Reference |
| Phosphodiesterases (PDE) 3 and 4 | Inhibition | Anti-inflammatory effects | patsnap.compulmonaryfibrosis.orgmedicinova.comclinicalleader.compulmonaryfibrosisnews.comfirstwordpharma.comspringer.com |
| 5-Lipoxygenase (5-LO) | Inhibition | Anti-inflammatory and anti-fibrotic effects | patsnap.compulmonaryfibrosis.orgmedicinova.comclinicalleader.compulmonaryfibrosisnews.comfirstwordpharma.com |
| Phospholipase C | Inhibition | Modulation of intracellular signaling | patsnap.commedicinova.com |
| Thromboxane A2 | Antagonism | Anti-inflammatory effects | patsnap.comspringer.com |
Exploration of Anti-inflammatory and Anti-fibrotic Activities in Pre-clinical Settings
Tipelukast has demonstrated significant anti-inflammatory and anti-fibrotic activities in a variety of preclinical models. patsnap.compulmonaryfibrosis.orgbiospace.commedicinova.commedicinova.comclinicalleader.commedicinova.comfirstwordpharma.compulmonaryfibrosisnews.comrespiratory-therapy.comfirstwordpharma.commedicinova.combiospace.com It has been shown to down-regulate the expression of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1, as well as genes that promote inflammation, including CCR2 and MCP-1. biospace.commedicinova.comclinicalleader.comfirstwordpharma.compulmonaryfibrosisnews.comfirstwordpharma.commedicinova.combiospace.com Histopathological data from animal models have confirmed that Tipelukast can reduce fibrosis. medicinova.comclinicalleader.comrespiratory-therapy.comfirstwordpharma.com
In these preclinical studies, establishing a clear link between the administered dose of Tipelukast and its observed anti-inflammatory and anti-fibrotic effects is paramount. This compound plays a crucial role in this process by enabling robust pharmacokinetic analysis. By accurately measuring the concentration of Tipelukast in the blood and target tissues over time, researchers can correlate these exposure levels with the observed downstream effects on gene expression and tissue pathology. This pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential for translating preclinical findings to clinical trial design in humans.
The following table summarizes the key preclinical findings on the anti-inflammatory and anti-fibrotic effects of Tipelukast.
| Activity | Gene Expression Modulation | Animal Model Findings | Reference |
| Anti-fibrotic | Down-regulates LOXL2, Collagen Type 1, TIMP-1 | Reduces fibrosis in multiple animal models | biospace.commedicinova.comclinicalleader.comfirstwordpharma.compulmonaryfibrosisnews.comfirstwordpharma.commedicinova.combiospace.com |
| Anti-inflammatory | Down-regulates CCR2, MCP-1 | Reduces inflammation in preclinical models | biospace.commedicinova.comclinicalleader.comfirstwordpharma.compulmonaryfibrosisnews.comrespiratory-therapy.comfirstwordpharma.commedicinova.combiospace.com |
Future Directions and Emerging Research Avenues for Tipelukast D6 Studies
Integration with Advanced Omics Technologies for Comprehensive Biological Profiling
The multifaceted mechanism of action of Tipelukast, which includes the inhibition of phosphodiesterases (PDE) 3 and 4, 5-lipoxygenase (5-LO), and leukotriene (LT) receptors, necessitates a comprehensive approach to understanding its biological effects. pulmonaryfibrosisnews.compulmonaryfibrosis.orgmedicinova.com Advanced omics technologies, such as metabolomics and proteomics, offer a system-wide view of cellular processes, and the integration of Tipelukast-d6 into these workflows can provide invaluable insights.
In the context of diseases like non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF), for which Tipelukast is under investigation, metabolomic studies using stable isotope tracers are already providing a deeper understanding of disease pathogenesis. medicinova.comnih.govnih.gov A key future application of this compound lies in its use as a tracer in targeted and untargeted metabolomics studies. By administering this compound to in vitro or in vivo models, researchers can accurately trace the metabolic fate of the drug and its impact on various metabolic pathways. This approach can help to identify previously unknown metabolites of Tipelukast and clarify how it modulates pathways implicated in inflammation and fibrosis, such as the 5-LO/LT pathway. medicinova.com
Furthermore, in the realm of proteomics, techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) could be adapted to study the effects of Tipelukast on protein expression. While SILAC traditionally uses labeled amino acids, the principle of using stable isotopes to differentiate between experimental conditions can be extended. By using this compound in conjunction with quantitative proteomics, researchers could precisely measure changes in the proteome of cells treated with the drug, identifying key proteins and pathways that are modulated by its action. This could, for instance, confirm the downstream effects of PDE inhibition on cellular signaling cascades.
| Research Application | Omics Technology | Potential Findings with this compound |
| Metabolite Identification | Untargeted Metabolomics (LC-MS) | Discovery of novel Tipelukast metabolites in hepatic or pulmonary cells. |
| Pathway Analysis | Targeted Metabolomics | Quantification of changes in the leukotriene and prostaglandin (B15479496) pathways following Tipelukast administration. |
| Mechanism of Action | Quantitative Proteomics | Identification of protein expression changes downstream of PDE3/4 and 5-LO inhibition. |
Potential in Systems Biology Approaches for Predictive Modeling of Drug Action
Systems biology aims to understand the complex interactions within biological systems, and predictive modeling is a key component of this field. This compound can play a crucial role in generating the high-quality quantitative data needed to build and validate these models.
By providing precise measurements of Tipelukast concentrations in different tissues and at various time points, this compound can help to develop robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models can simulate the drug's distribution and its effect on specific targets, such as PDE4 and LT receptors, within a complex biological network. ersnet.org This can help to predict the optimal dosing regimens to achieve the desired therapeutic effect while minimizing potential off-target effects.
Moreover, the data generated from omics studies using this compound can be integrated into larger systems biology models of diseases like NASH and IPF. For example, by quantifying the effect of Tipelukast on the expression of pro-inflammatory and pro-fibrotic genes like MCP-1, CCR2, LOXL2, and Collagen Type 1, researchers can model the drug's impact on the entire disease network. medicinova.com This can lead to a more holistic understanding of its therapeutic effects and potentially identify new biomarkers to monitor treatment response.
| Modeling Approach | Role of this compound | Predicted Outcome |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provides precise concentration-time data for model input. | Improved prediction of target engagement and dose-response relationships. |
| Disease Network Modeling | Generates quantitative data on the modulation of key disease-related genes and proteins. | Enhanced understanding of the drug's impact on the pathophysiology of NASH and IPF. |
| Metabolic Flux Analysis | Traces the flow of carbon from labeled substrates in the presence of the drug. | Elucidation of how Tipelukast alters cellular metabolism in disease states. |
Novel Applications in Early-Stage Drug Discovery and Pre-clinical Lead Optimization Research
The utility of this compound extends beyond the study of the parent compound itself and can be applied to the discovery and development of new chemical entities. In early-stage drug discovery, stable isotope-labeled compounds are instrumental in high-throughput screening assays.
For instance, in the development of new PDE or 5-LO inhibitors, this compound could be used as an internal standard in competitive binding assays to determine the potency of new drug candidates. Its chemical similarity to Tipelukast ensures that it behaves similarly during sample preparation and analysis, leading to more accurate and reproducible results.
Furthermore, during pre-clinical lead optimization, understanding the metabolic stability of a drug candidate is crucial. By synthesizing deuterated analogues of new lead compounds, inspired by this compound, medicinal chemists can investigate their metabolic fate. The strategic placement of deuterium (B1214612) atoms can sometimes alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. While this compound itself is a tool for analysis, the knowledge gained from its use can inform the design of next-generation anti-inflammatory and anti-fibrotic drugs.
| Research Phase | Application of Isotope Labeling | Benefit |
| High-Throughput Screening | Use of this compound as an internal standard in binding assays. | Increased accuracy and throughput in identifying new lead compounds. |
| Lead Optimization | Synthesis of deuterated analogues of new drug candidates. | Investigation of metabolic stability and potential for improved pharmacokinetics. |
| Pre-clinical Development | Use in animal models to quantify drug exposure and metabolite formation. | More reliable assessment of a drug candidate's safety and efficacy profile. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tipelukast-d6 that influence its pharmacokinetic behavior in preclinical models?
- Methodological Answer : Characterize this compound using spectroscopic (e.g., NMR, LC-MS) and chromatographic techniques (HPLC) to determine solubility, partition coefficient (logP), and plasma protein binding. Compare results with non-deuterated analogs to assess isotopic effects on bioavailability . Ensure reproducibility by adhering to standardized protocols for compound characterization, as outlined in experimental guidelines for novel compounds .
Q. How can researchers validate the stability of this compound under varying storage conditions for long-term pharmacological studies?
- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Expose this compound to temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light stress. Quantify degradation products via mass spectrometry and correlate findings with computational models (e.g., Arrhenius equation) to predict shelf-life. Document deviations from non-deuterated analogs to identify deuterium-specific stability challenges .
Q. What in vitro assays are most suitable for assessing the leukotriene receptor antagonism of this compound?
- Methodological Answer : Use radioligand binding assays with human recombinant cysteinyl leukotriene receptors (CysLT1/CysLT2) to measure IC₅₀ values. Include positive controls (e.g., Montelukast) and validate assay specificity via receptor knockout models. Ensure statistical robustness by replicating experiments across ≥3 independent trials and applying ANOVA for cross-group comparisons .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic half-life in human vs. rodent models be resolved?
- Methodological Answer : Conduct interspecies comparative metabolism studies using liver microsomes or hepatocytes. Apply UPLC-QTOF-MS to identify species-specific metabolites and quantify enzyme kinetics (e.g., CYP450 isoforms). Use Bayesian statistical models to reconcile discrepancies, accounting for interspecies variability in deuterium isotope effects .
Q. What experimental design optimizes the detection of deuterium-specific therapeutic advantages in this compound for asthma models?
- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) in murine asthma models, comparing this compound with non-deuterated analogs. Use PICOT framework:
- P opulation: OVA-sensitized mice; I ntervention: this compound (1 mg/kg); C omparison: Non-deuterated Tipelukast; O utcome: Bronchoalveolar lavage fluid (BALF) leukotriene levels; T ime: 14 days.
Apply mixed-effects modeling to adjust for intra-subject variability .
Q. How should researchers address potential biases in this compound’s efficacy data due to batch-to-batch isotopic purity variations?
- Methodological Answer : Establish a quality control (QC) pipeline using isotopic ratio mass spectrometry (IRMS) for each batch. Integrate batch ID as a covariate in linear regression analyses to quantify its impact on efficacy endpoints. Predefine exclusion criteria for batches with <98% deuterium enrichment .
Q. What strategies mitigate ethical challenges in human trials evaluating this compound’s long-term safety profile?
- Methodological Answer : Align trial protocols with FINER criteria:
- F easible: Use adaptive trial designs to minimize participant exposure to subtherapeutic doses.
- E thical: Implement independent data monitoring boards (DMBs) for interim safety reviews.
- R elevant: Prioritize endpoints like hepatic enzyme levels (ALT/AST) to detect deuterium-related toxicity .
Data Analysis & Interpretation
Q. How can machine learning improve the predictive modeling of this compound’s tissue distribution in heterogeneous patient populations?
- Methodological Answer : Train neural networks on pharmacokinetic datasets (e.g., volume of distribution, clearance) from Phase I trials. Incorporate covariates like age, BMI, and genetic polymorphisms (e.g., CYP2C9 variants). Validate models via k-fold cross-validation and compare performance against traditional compartmental models .
Q. What statistical methods are optimal for analyzing time-dependent synergies between this compound and glucocorticoids in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
